(2-Methoxyphenyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of “(2-Methoxyphenyl)thiourea” derivatives involves several chemical reactions, including oxidative cyclization and interaction with different reagents to form new compounds. For instance, Tadjarodi et al. (2007) reported the synthesis of aryl thiourea derivatives through oxidative cyclization, resulting in new ligands and copper(II) complexes from N-2-(4-picolyl)-N′-(4-methoxyphenyl)thiourea (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of “(2-Methoxyphenyl)thiourea” derivatives has been characterized using various spectroscopic methods. Single crystal X-ray analysis has revealed detailed structural information, including hydrogen bonding interactions and the molecular geometry of these compounds. The crystal structure of a copper(II) complex derived from such a derivative showed a five-coordinated copper ion in a square-pyramidal environment (Tadjarodi et al., 2007).
Scientific Research Applications
1. Fabrication of a Cobalt(II) PVC-Membrane Sensor
- Summary of Application : The compound was used as an ionophore in the construction of a Co(II) PVC-based membrane sensor . This sensor demonstrated very good selectivity and sensitivity towards cobalt ions over a wide variety of cations, including alkali, alkaline earth, transition, and heavy metal ions .
- Methods of Application : The sensor was constructed using N-(Antipyridynil)-N’-(2-methoxyphenyl)thiourea (NTU) as an ionophore. The sensor exhibited a Nernstian behavior (with a slope of 29.4 + 0.5 mV per decade) for a broad range (6.8 x10 -7 to 1.0 x10 -1 M) with a detection limit of 2.0 x10 -7 M .
- Results or Outcomes : The sensor demonstrated a relatively fast response time in the whole concentration range (<10 s) and its usage exceeded a 10-week period in the pH range of 2.7-8.3 . The sensor applications were found to be successful in the direct determination of cobalt ions in wastewaters of industrial cobalt electroplating companies as well as an indicator electrode in the titration with EDTA .
2. Synthesis of Active Pharmaceutical Ingredients
- Summary of Application : Thiourea is an important building block found in several drug molecules such as thioacetazone, enzalutamide, and thiocarlide . Thiourea derivatives have been used for the activation of carbonyl and imine compounds to facilitate Michael addition reactions .
- Methods of Application : Thiourea catalysts act as hydrogen bond donor catalysts and activate electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . N,N’-bis [3,5-bis (trifluoromethyl)phenyl]thiourea known as Schreiner thiourea acts as a hydrogen bond donor catalyst, which has been widely used for several nucleophilic additions and other reactions .
- Results or Outcomes : Chiral bifunctional thiourea catalysts have been successfully applied for the asymmetric synthesis of several drug molecules . The pharmaceutical industries are keen to develop green processes for the synthesis of active pharmaceutical ingredients (API) and heterocyclic compounds .
Safety And Hazards
properties
IUPAC Name |
(2-methoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHZMHFZXNFIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164810 | |
Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)thiourea | |
CAS RN |
1516-37-6 | |
Record name | (2-Methoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxyphenyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methoxyphenyl)thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(O-METHOXYPHENYL)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.